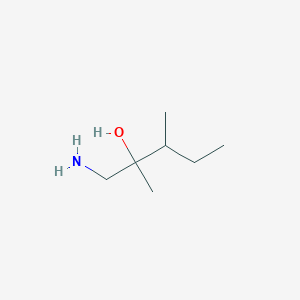
1-Amino-2,3-dimethylpentan-2-ol
Vue d'ensemble
Description
1-Amino-2,3-dimethylpentan-2-ol is an organic compound with the molecular formula C7H17NO. It has a molecular weight of 131.22 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Amino-2,3-dimethylpentan-2-ol is 1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 . This compound contains a total of 25 bonds, including 8 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
1-Amino-2,3-dimethylpentan-2-ol is a liquid at room temperature .Applications De Recherche Scientifique
Conformational Analysis
- Crystal Structures and Conformations : The structural and conformational properties of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including 1-Amino-2,3-dimethylpentan-2-ol, have been elucidated through X-ray diffraction analysis. These studies provide insights into the molecular arrangements and hydrogen-bonded chains and rings in the crystal packing of these compounds (Nitek et al., 2020).
Pharmaceutical Research
- Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research on the affinity of various 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to beta 1- and beta-2-adrenoceptors indicates significant cardioselectivity, an important aspect in the development of beta-blockers. This category includes compounds structurally related to 1-Amino-2,3-dimethylpentan-2-ol (Rzeszotarski et al., 1979).
Astrobiology
- Meteoritic Amino Acids : The study of 2-amino-2,3-dimethylpentanoic acid, structurally related to 1-Amino-2,3-dimethylpentan-2-ol, in meteorites suggests an asymmetric influence on organic chemical evolution before the origin of life, providing crucial insights into astrobiology and the origins of chirality (Cronin & Pizzarello, 1997).
Fungal Toxins
- Sphingosine Analogue Toxins in Fungi : The compound 2-Amino-14,16-dimethyloctadecan-3-ol, closely related to 1-Amino-2,3-dimethylpentan-2-ol, has been identified as a sphingosine analogue toxin in the fungal genus Fusarium. This discovery is significant in understanding the role of such compounds in fungal toxicity and their potential impact on agriculture and food safety (Uhlig et al., 2008).
Material Science
- Polymer Chemistry : Investigations into the copolymerization of styrene and amino-functionalized derivatives, like 1-(4-dimethylaminophenyl)-1-phenylethylene, provide insights into the sequence regulation in polymer chains. Such research is crucial for advancing materials science and engineering (Liu et al., 2017).
Supramolecular Chemistry
- Supramolecular Structures : Research on molecules like 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, related to 1-Amino-2,3-dimethylpentan-2-ol, contributes to the understanding of molecular interaction, hydrogen bonding, and supramolecular structures, relevant in fields like drug design and nanotechnology (Cheng et al., 2011).
Biochemical Labeling
- Biochemical Labeling Agents : Research on the synthesis of cluster molecules like Au11(CN)3[P-(C6H4CH2NH2)3]7 indicates their potential use in labeling biological macromolecules for electron microscopy, providing tools for biological and medical research (Yang & Frey, 1984).
Enantioselective Catalysis
- Enantioselective Reduction of β-Amino Ketones : The study of carbonyl reductase mutants for the enantioselective reduction of β-amino ketones shows the potential of biocatalysis in producing chiral intermediates for pharmaceuticals (Zhang et al., 2015).
Corrosion Inhibition
- Inhibitive Performance on Carbon Steel Corrosion : Tertiary amines, including those related to 1,3-di-amino-propan-2-ol, have been synthesized and studied for their effectiveness in inhibiting corrosion of carbon steel, highlighting their significance in materials protection (Gao et al., 2007).
Organic Synthesis
- Palladium-Catalyzed Carbonylation : Research into the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, related to 1-Amino-2,3-dimethylpentan-2-ol, has applications in the synthesis of complex organic molecules, useful in pharmaceuticals and organic chemistry (Gabriele et al., 2008).
Flow Synthesis
- Flow Synthesis of β-Amino Alcohols : The use of epichlorohydrin in flow synthesis to develop libraries of β-amino alcohols, including derivatives of 1-Amino-2,3-dimethylpentan-2-ol, is crucial in the development of new pharmaceuticals (Cossar et al., 2018).
Spectroscopy
- Infrared and Electronic Spectroscopy : Studies on jet-cooled complexes of cis-1-amino-indan-2-ol with water, related to 1-Amino-2,3-dimethylpentan-2-ol, using laser-induced fluorescence and IR/UV double resonance spectroscopy provide insights into conformational isomerism and molecular interactions (Le Barbu-Debus et al., 2007).
Green Chemistry
- Synthesis of 2-Aminofurans : Research into the eco-friendly synthesis of 2-aminofurans using mild conditions and simple purification procedures contributes to the development of sustainable methods in organic synthesis (Shoji et al., 2017).
NMR Spectroscopy
- Chiral Solvating Agents : Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol, similar to 1-Amino-2,3-dimethylpentan-2-ol, are effective chiral solvating agents for enantiodiscrimination in NMR spectroscopy, crucial in pharmaceutical research (Recchimurzo et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-2,3-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLCQCTOVOHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300883 | |
| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2,3-dimethylpentan-2-ol | |
CAS RN |
42328-58-5 | |
| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42328-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



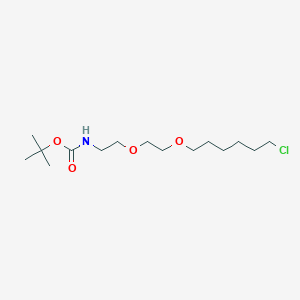
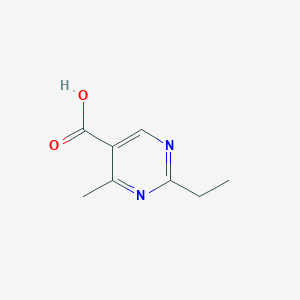
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
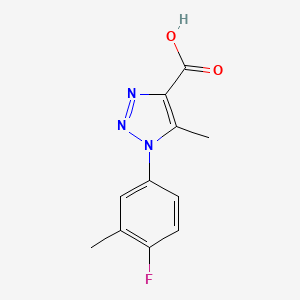
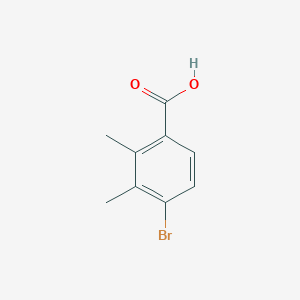

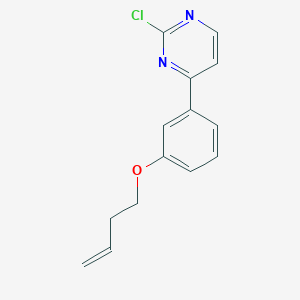
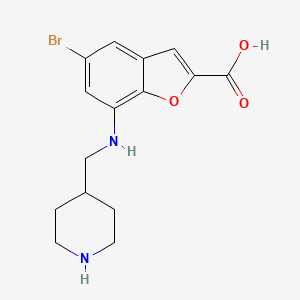

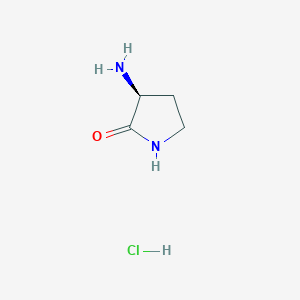
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)

![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)